molecular formula C9H8Br2N2O B2417198 2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one hydrobromide CAS No. 358780-20-8

2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one hydrobromide

Cat. No.: B2417198
CAS No.: 358780-20-8
M. Wt: 319.984
InChI Key: VRGFTLWLEAVPPA-UHFFFAOYSA-N
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Description

2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one hydrobromide is a chemical compound with the molecular formula C9H7BrN2O·HBr. It is a derivative of imidazo[1,2-a]pyridine, a heterocyclic compound known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one hydrobromide typically involves the bromination of 1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one hydrobromide is unique due to its specific bromination pattern, which can influence its reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties .

Properties

IUPAC Name

2-bromo-1-imidazo[1,2-a]pyridin-3-ylethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O.BrH/c10-5-8(13)7-6-11-9-3-1-2-4-12(7)9;/h1-4,6H,5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGFTLWLEAVPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)C(=O)CBr.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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